molecular formula C20H24N4O2 B2695454 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide CAS No. 1798417-00-1

2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B2695454
CAS No.: 1798417-00-1
M. Wt: 352.438
InChI Key: NHOGPKPHXRYFAZ-UHFFFAOYSA-N
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Description

Evolution of Cyano-Enamide Chemistry in Heterocyclic Research

Cyano-enamide chemistry has emerged as a pivotal domain in heterocyclic synthesis, driven by the dual reactivity of the cyano group and the enamide’s capacity for conjugation. The cyano moiety’s electron-withdrawing character enhances electrophilic reactivity, enabling participation in cycloadditions and nucleophilic substitutions. For instance, cyanamides have been employed in [3+2] cycloadditions to generate nitrogen-rich heterocycles such as oxadiazoles and indoles, as demonstrated by Sharma and co-workers. The enamide component, characterized by its α,β-unsaturated carbonyl system, facilitates Michael additions and cross-coupling reactions, broadening access to complex architectures. Recent advances in metal-catalyzed aminocyanation, exemplified by Chien’s copper-mediated synthesis of 3-cyanoindoles, highlight the synergy between cyano and enamide units in constructing fused heterocycles. These methodologies provide a foundation for synthesizing the target compound’s cyano-enamide backbone, which likely leverages similar mechanistic pathways.

Significance of Pyrrole-Pyridine Hybrid Scaffolds

Pyrrole-pyridine hybrids occupy a privileged niche in drug discovery due to their dual capacity for π-π stacking and hydrogen bonding, enhancing target binding affinity. The pyrrole ring, a five-membered heterocycle with innate electron-richness, often serves as a pharmacophore in antimicrobial and antitumor agents. For example, apixaban, a factor Xa inhibitor, incorporates a pyrrolidinone subunit critical for its anticoagulant activity. Pyridine, a six-membered aromatic ring with a basic nitrogen atom, improves solubility and metabolic stability, as seen in cefdinir, a cephalosporin antibiotic. The fusion of these rings in the target compound creates a planar, conjugated system that may enhance interactions with biological targets such as kinases or GPCRs. Structural analogs, including 1-(2,5-dimethylpyrrol-3-yl)-4-methylpyridin-2-amine derivatives, have demonstrated antiproliferative effects in HT-29 colon cancer cells, suggesting similar potential for the subject compound.

Historical Development of Multi-Functional Enamide Chemistry

The strategic incorporation of enamides into complex molecules dates to the mid-20th century, with seminal work on penicillin synthesis highlighting their role in β-lactam formation. Early methods relied on stoichiometric reagents, but modern catalysis—particularly palladium and copper-mediated processes—has enabled regioselective enamide formation. Goldberg’s zinc-catalyzed synthesis of 1,2,4-oxadiazoles from cyanamides and hydroxylamines exemplifies the shift toward atom-economical strategies. The target compound’s 1-methoxypropan-2-yl substituent on the pyrrole nitrogen reflects contemporary trends in steric and electronic modulation, a concept pioneered in the design of kinase inhibitors like imatinib. Furthermore, the 4-methylpyridin-2-yl group at the enamide terminus echoes structural motifs in third-generation cephalosporins, where pyridine derivatives enhance bacterial cell wall penetration.

Current Research Landscape and Knowledge Gaps

Despite progress in heterocyclic hybrid synthesis, gaps persist in understanding the cooperative effects of pyrrole, pyridine, and cyano-enamide units on physicochemical and biological properties. Current literature emphasizes individual components—for instance, cyano-enamides in photoluminescent materials or pyrrole-pyridines in anticancer agents—but offers limited insight into their combined behavior. The target compound’s 2,5-dimethylpyrrole subunit, while common in porphyrin analogs, has not been extensively studied in conjunction with methoxypropan-2-yl chains, raising questions about conformational dynamics. Additionally, the stereoelectronic impact of the cyano group at the enamide’s β-position remains underexplored, particularly in contexts of intramolecular charge transfer or metabolic oxidation. Addressing these gaps could unlock applications in optoelectronics or targeted therapeutics, areas where similar hybrids have shown promise but require optimization.

Table 1: Structural and Functional Comparisons of Representative Heterocyclic Hybrids

Compound Class Key Structural Features Applications Reference
Pyrrole-Pyridine Hybrids Fused rings with methyl substituents Anticancer, antimicrobial
Cyano-Enamides α,β-Unsaturated carbonyl + nitrile Cycloaddition substrates
Target Compound 2-Cyano-enamide + dimethylpyrrole + 4-methylpyridine Underexplored; potential in drug discovery & materials science N/A

Properties

IUPAC Name

2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-6-7-22-19(8-13)23-20(25)18(11-21)10-17-9-14(2)24(16(17)4)15(3)12-26-5/h6-10,15H,12H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOGPKPHXRYFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C(C)COC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as pyrrole rings, cyano groups, or enamide linkages. These comparisons focus on structural variations, synthetic pathways, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Variations Key Properties/Activities References
Target Compound : 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide Pyrrole N1: 1-methoxypropan-2-yl; Aromatic group: 4-methylpyridin-2-yl Hypothesized kinase inhibition due to pyridine/pyrrole pharmacophores; moderate solubility due to methoxy group
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-pyrrol-3-yl)-N-(4-methylphenyl)prop-2-enamide Pyrrole N1: cyclohexyl; Aromatic group: 4-methylphenyl Likely enhanced lipophilicity (cyclohexyl group); reduced solubility compared to target compound
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Pyrrole N1: methyl; Ester group (ethyl) instead of enamide; no pyridine moiety Synthesized for pyridone derivative studies; exhibited unexpected stability in condensation reactions
N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]acetamide Imidazopyridine core; acetamide linker Potential antimicrobial activity inferred from similar acetamide derivatives

Key Observations:

Substituent Effects on Solubility and Bioactivity :

  • The target compound’s 1-methoxypropan-2-yl group may improve aqueous solubility compared to the cyclohexyl analog, which is more lipophilic .
  • The 4-methylpyridin-2-yl group could enhance binding to kinase ATP pockets, similar to pyridine-containing inhibitors .

Synthetic Challenges: The synthesis of Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate (Table 1) highlights the reactivity of cyanoacetate intermediates, which may form stable enamines instead of cyclizing to pyridones under certain conditions . This underscores the importance of reaction optimization in analogous systems.

Biological Activity Trends :

  • Acetamide derivatives (e.g., compounds) often exhibit antimicrobial or anti-inflammatory activities, suggesting that the target compound’s enamide linkage could be tuned for similar applications .

Research Findings and Methodological Insights

  • Crystallographic Analysis : Structural data for related compounds (e.g., ) were likely refined using programs like SHELXL, which is widely employed for small-molecule crystallography due to its robustness in handling complex substituents and torsional angles .
  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in the target compound may stabilize the pyrrole ring via electron donation, whereas analogs with trifluoromethyl or cyano groups (e.g., ) could exhibit distinct electronic profiles impacting reactivity or binding .

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